REACTION_CXSMILES
|
[Cl:1][C:2]1[C:7]([Cl:8])=[CH:6][C:5]([NH2:9])=[C:4]([NH2:10])[CH:3]=1.[C:11]1(C)C=CC(S(O)(=O)=O)=C[CH:12]=1.C(OCC)(OCC)(OCC)C>C1(C)C=CC=CC=1>[Cl:1][C:2]1[C:7]([Cl:8])=[CH:6][C:5]2[N:9]=[C:11]([CH3:12])[NH:10][C:4]=2[CH:3]=1
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Name
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|
Quantity
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25 g
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Type
|
reactant
|
Smiles
|
ClC1=CC(=C(C=C1Cl)N)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
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Name
|
|
Quantity
|
23 g
|
Type
|
reactant
|
Smiles
|
C(C)(OCC)(OCC)OCC
|
Name
|
solvent
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Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
200 mL
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Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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is heated
|
Type
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TEMPERATURE
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Details
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to reflux in a 500 mL three-necked flask
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Type
|
CUSTOM
|
Details
|
fitted with a reflux condenser and addition funnel
|
Type
|
CUSTOM
|
Details
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is collected
|
Type
|
CUSTOM
|
Details
|
The remaining reaction mixture
|
Type
|
FILTRATION
|
Details
|
The resulting solid is collected by suction filtration
|
Type
|
CUSTOM
|
Details
|
dried under vacuum for 24 hrs
|
Duration
|
24 h
|
Type
|
CUSTOM
|
Details
|
The product is used without further purification
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
ClC1=CC2=C(N=C(N2)C)C=C1Cl
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |